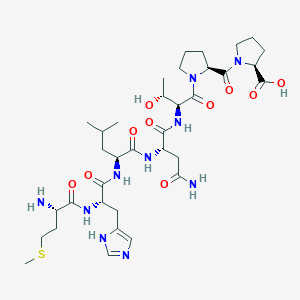![molecular formula C28H50O4 B14256585 [2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol CAS No. 480438-88-8](/img/structure/B14256585.png)
[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol is a complex organic compound characterized by its unique structure, which includes two 3,7-dimethyloctoxy groups attached to a phenyl ring with a hydroxymethyl group
Vorbereitungsmethoden
The synthesis of [2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol typically involves multiple steps. The synthetic route often starts with the preparation of the phenyl ring, followed by the introduction of the 3,7-dimethyloctoxy groups. The hydroxymethyl group is then added to the phenyl ring. The reaction conditions for each step may vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies related to cell signaling and metabolism. In medicine, it has potential applications in drug development and delivery systems. In industry, it can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of [2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, which may influence the compound’s binding to proteins or other biomolecules. The 3,7-dimethyloctoxy groups may affect the compound’s solubility and membrane permeability, impacting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol include other phenyl derivatives with different substituents For example, compounds with different alkoxy groups or hydroxyl groups may exhibit different chemical and biological properties
Eigenschaften
CAS-Nummer |
480438-88-8 |
|---|---|
Molekularformel |
C28H50O4 |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
[2,5-bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C28H50O4/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-18,21-24,29-30H,7-16,19-20H2,1-6H3 |
InChI-Schlüssel |
LZOKIKNWBMLARZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CO)OCCC(C)CCCC(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


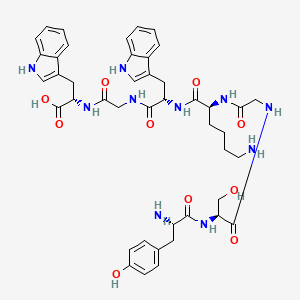
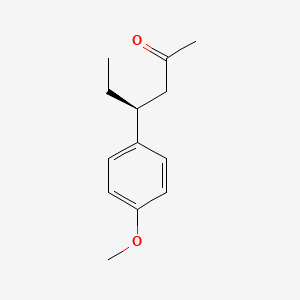
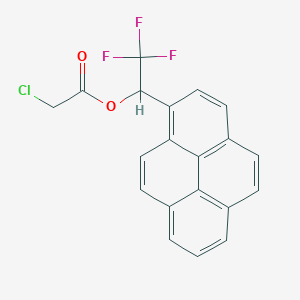
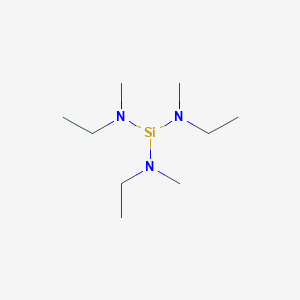
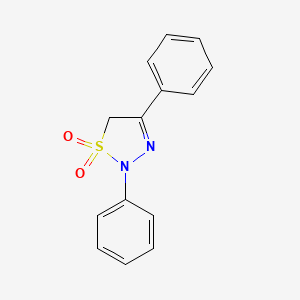
![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)
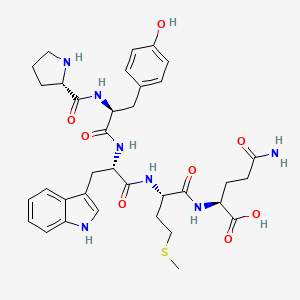
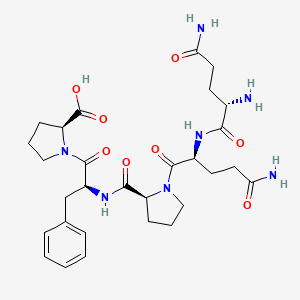
![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)
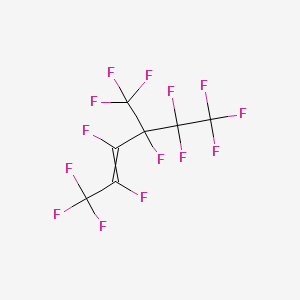
![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)

